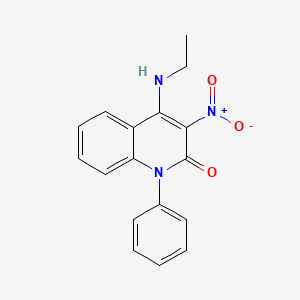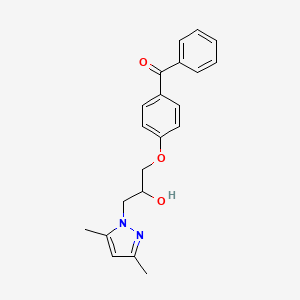
1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of beta-adrenergic blockers and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones : The synthesis involves the reaction of dimethylphenol with chloropropionic acid, leading to the formation of trimethylbenzofuran-3(1H)-one. This compound is further reacted with ethyl chloroformate to yield benzofuro[2,3-c]pyrazol-3(1H)-ones (Hogale, Shirke, & Kharade, 1995).
- Creation of Metallomacrocyclic Complexes : New hybrid pyrazole ligands, including 1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, have been synthesized and used to create metallomacrocyclic palladium(II) complexes. These complexes demonstrate different properties based on the solvent used (Guerrero et al., 2008).
Application in Drug Discovery
- Antibacterial and Anti-Inflammatory Agents : Compounds including pyrazole derivatives have shown potential as antibacterial and anti-inflammatory agents. These compounds have been synthesized and evaluated for their effectiveness against bacteria (Kendre, Landge, & Bhusare, 2015).
- Potential Antipsychotic Agents : Certain 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, structurally related to 1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, have been identified as potential antipsychotic agents. These compounds were found to reduce spontaneous locomotion in mice without interacting with dopamine receptors (Wise et al., 1987).
Physicochemical and Structural Studies
- Characterization of Novel Chemosensor : A pyrazoline derivative, synthesized by reacting a similar compound with hydrazinylbenzo[d]thiazole, was studied for its photophysical properties. This compound showed potential as a fluorescent chemosensor for detecting Fe3+ metal ions (Khan, 2020).
- Study of Crystal Structures : Research has been conducted on the crystal structure of pyrazoxyfen, a compound structurally related to 1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol. These studies provide insights into molecular interactions and stability (Kwon et al., 2015).
Miscellaneous Applications
- Exploration in Coordination Chemistry : Theoretical and experimental studies on derivatives of pyrazole, including 1,3-bis(3,5-dimethylpyrazol-1-yl)-propan-2-ol, have been conducted. These studies explore the potential of these compounds in developing coordination chemistry under optimum conditions (Khan et al., 2020).
Propiedades
IUPAC Name |
[4-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-12-16(2)23(22-15)13-19(24)14-26-20-10-8-18(9-11-20)21(25)17-6-4-3-5-7-17/h3-12,19,24H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFUZXCLXYUIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

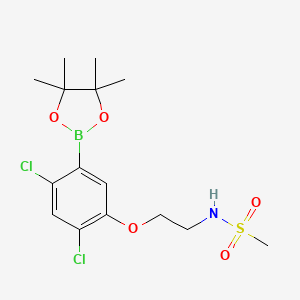
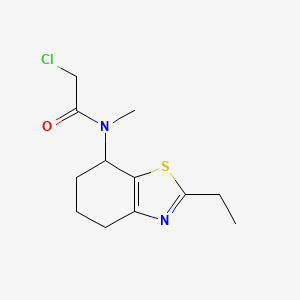
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2425367.png)
![(2E)-3-acetyl-2-[(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2425368.png)
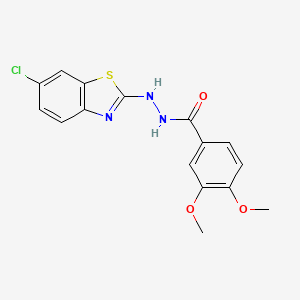
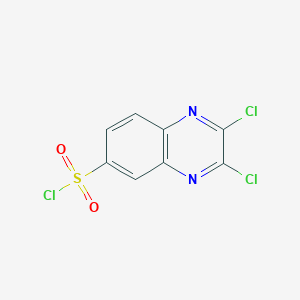
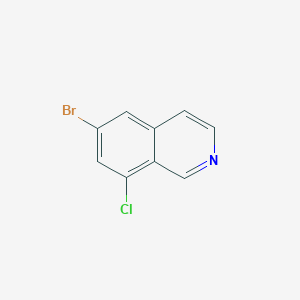
![7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2425375.png)
![N-(3-chloro-4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2425376.png)
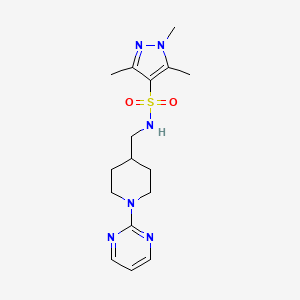
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425380.png)
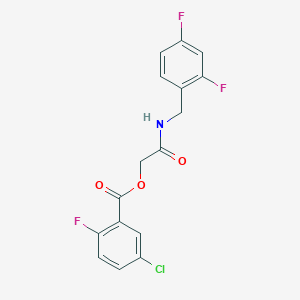
![Methyl 4-((3-(dimethylamino)propyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2425383.png)
